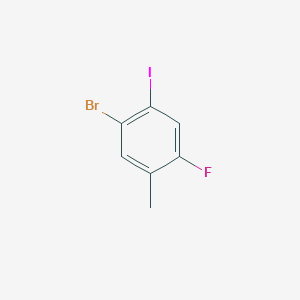

5-Bromo-2-fluoro-4-iodotoluene

Description

BenchChem offers high-quality 5-Bromo-2-fluoro-4-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-4-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXUAIBBPDNZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377720 | |

| Record name | 5-Bromo-2-fluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-75-6 | |

| Record name | 5-Bromo-2-fluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-fluoro-4-iodotoluene CAS number 202865-75-6

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-iodotoluene (CAS 202865-75-6): A Versatile Halogenated Building Block for Advanced Drug Discovery

Executive Summary

5-Bromo-2-fluoro-4-iodotoluene is a strategically important synthetic intermediate for researchers in medicinal chemistry and drug development. Its unique trifunctional halogenation pattern on a toluene scaffold offers a platform for sequential and site-selective cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The distinct reactivity of the iodine, bromine, and fluorine substituents allows for a controlled, stepwise introduction of various functional groups, a critical advantage in the synthesis of novel pharmaceutical candidates. This guide provides an in-depth analysis of its physicochemical properties, a plausible and detailed synthetic protocol, practical applications in drug discovery workflows, and essential safety and handling procedures, grounded in the perspective of a senior application scientist.

Physicochemical Properties and Specifications

The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage, handling, and reaction conditions.

| Property | Value | Source |

| CAS Number | 202865-75-6 | [1] |

| Molecular Formula | C₇H₅BrFI | [1] |

| Molecular Weight | 314.92 g/mol | [1] |

| Predicted Boiling Point | 258.8 ± 35.0 °C | [1] |

| Predicted Density | 2.125 ± 0.06 g/cm³ | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Storage Temperature | 2-8°C, protect from light | [1][3] |

| Solubility | Sparingly soluble in water | [2] |

Strategic Importance in Medicinal Chemistry: The Principle of Orthogonal Reactivity

The primary value of 5-Bromo-2-fluoro-4-iodotoluene lies in the differential reactivity of its three halogen substituents. This "orthogonal reactivity" allows chemists to perform sequential chemical transformations at specific sites on the aromatic ring, a cornerstone of modern synthetic strategy.[2][4]

-

Iodine (C-I Bond): The C-I bond is the most reactive of the three towards metal-catalyzed cross-coupling reactions. It is the preferred site for initial functionalization via reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations, typically under milder conditions.

-

Bromine (C-Br Bond): The C-Br bond is less reactive than the C-I bond but significantly more reactive than the C-F bond. This allows for a second, distinct coupling reaction to be performed at this site after the iodine has been functionalized, often by using more forcing conditions or different catalyst systems.

-

Fluorine (C-F Bond): The C-F bond is generally the most robust and is typically unreactive under standard cross-coupling conditions. The fluorine atom serves as a stable substituent that can modulate the electronic properties (pKa, lipophilicity) of the final molecule, which is often desirable for improving drug-like properties such as metabolic stability and binding affinity.

This hierarchy of reactivity is a powerful tool, enabling a modular approach to library synthesis and lead optimization.

Caption: Orthogonal reactivity of halogens on the toluene scaffold.

Synthesis and Mechanistic Considerations

While multiple suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce derivatives. A plausible and efficient laboratory-scale synthesis can be conceptualized starting from a readily available precursor, 2-fluoro-4-bromotoluene. The key transformation is a regioselective iodination.

The directing effects of the existing substituents are paramount. The methyl group is an ortho-, para-director, and the fluorine is also an ortho-, para-director. The bromine is a deactivating ortho-, para-director. The most sterically accessible and electronically favorable position for electrophilic substitution is C4 (relative to the fluorine), which is para to the fluorine and ortho to the bromine.

A common and effective method for this transformation is electrophilic iodination using N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid. The acid protonates NIS, generating a more potent electrophilic iodine species (I⁺), which is then attacked by the electron-rich aromatic ring.

Caption: Proposed synthetic workflow for 5-Bromo-2-fluoro-4-iodotoluene.

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should always perform initial reactions on a small scale to optimize conditions.

Synthesis Protocol: Electrophilic Iodination

This protocol describes the synthesis from 2-fluoro-4-bromotoluene.

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-4-bromotoluene (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile.

-

Reagent Addition: In a separate flask, prepare a solution of N-Iodosuccinimide (NIS) (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at 0°C (ice bath). The causality here is to control the initial exotherm of the reaction.

-

Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (0.2 eq) to the reaction mixture, maintaining the temperature at 0°C. The acid activates the NIS for electrophilic attack.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product with high purity (≥98%).[4]

Quality Control & Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

-

¹H NMR: Expect signals corresponding to the aromatic protons and the methyl group protons, with characteristic splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: Will show distinct signals for each of the seven carbon atoms.

-

¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

-

GC-MS: Provides the molecular weight of the compound (m/z = 314.92) and an indication of its purity.

-

HPLC: The primary method for determining purity, essential for compounds intended for drug discovery pipelines.

Application Workflow: Sequential Suzuki Cross-Coupling

A key application of this building block is in the sequential synthesis of complex bi- and tri-aryl structures. The following workflow illustrates a typical sequence.

-

Step 1 (Iodine Position): The compound is first subjected to a Suzuki coupling with an arylboronic acid (Ar¹-B(OH)₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., Toluene/Ethanol/Water). This reaction proceeds selectively at the C-I bond.

-

Step 2 (Bromine Position): The resulting biaryl product is then used in a second Suzuki or Buchwald-Hartwig amination reaction. This subsequent transformation requires a different catalyst system or more forcing conditions to react at the less reactive C-Br bond, coupling a second aryl group (Ar²) or an amine.

Caption: Sequential cross-coupling application workflow.

Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is essential for laboratory safety.

-

Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.[2][5]

-

Handling: Avoid inhalation of dust or vapors.[3] Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, preferably between 2-8°C.[1][2][3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]

Conclusion

5-Bromo-2-fluoro-4-iodotoluene is more than a simple chemical intermediate; it is a sophisticated tool for the modern medicinal chemist. Its well-defined hierarchy of halogen reactivity provides a reliable and flexible platform for the synthesis of complex, highly functionalized molecules. By understanding its properties, synthesis, and safe handling, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

PubChem. (n.d.). 5-Bromo-2-iodotoluene. National Institutes of Health. Retrieved from [Link]

-

Pharmaffiliates. (2026, January 3). Sourcing High-Purity 5-Bromo-2,4-difluorotoluene: A Key for Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Organic Syntheses. (n.d.). o-BROMOTOLUENE. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-iodotoluene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-2-fluoro-4-iodotoluene, a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of Polysubstituted Aromatics

Halogenated toluenes are a critical class of building blocks in organic synthesis, primarily due to the diverse reactivity of the carbon-halogen bond. The specific arrangement of bromo, fluoro, and iodo substituents on the toluene ring in 5-Bromo-2-fluoro-4-iodotoluene offers a unique platform for sequential and site-selective cross-coupling reactions. This multi-functionalized scaffold is particularly valuable in the construction of complex molecular architectures, a common requirement in the development of novel pharmaceutical agents and advanced materials.[1][] The presence of three different halogens with distinct reactivities allows for a tiered synthetic strategy, where each halogen can be addressed under specific reaction conditions, enabling the introduction of various functional groups in a controlled manner.

The fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a drug molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] The bromo and iodo groups, on the other hand, are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This strategic combination of functionalities makes 5-Bromo-2-fluoro-4-iodotoluene a highly sought-after intermediate in the synthesis of targeted therapies and other high-value chemical entities.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 5-Bromo-2-fluoro-4-iodotoluene. It is important to note that while some data is experimentally determined, other values are predicted and should be considered as such.

| Property | Value | Source |

| CAS Number | 202865-75-6 | [4] |

| Molecular Formula | C₇H₅BrFI | [4] |

| Molecular Weight | 314.92 g/mol | [4] |

| Appearance | Solid (form) | [5] |

| Boiling Point | 249-250 °C (lit.) (for isomer 4-Bromo-5-fluoro-2-iodotoluene) | [5] |

| Density | 2.145 g/mL at 25 °C (lit.) (for isomer 4-Bromo-5-fluoro-2-iodotoluene) | [5] |

| Refractive Index | n20/D 1.624 (lit.) (for isomer 4-Bromo-5-fluoro-2-iodotoluene) | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup (for isomer 4-Bromo-5-fluoro-2-iodotoluene) | [5] |

Note: Experimental data for the exact isomer 5-Bromo-2-fluoro-4-iodotoluene is limited in publicly available literature. The provided boiling point, density, refractive index, and flash point are for the related isomer 4-Bromo-5-fluoro-2-iodotoluene (CAS 870704-15-7) and should be used as an estimation with caution.[5]

Chemical Structure and Reactivity

The unique arrangement of substituents on the aromatic ring governs the reactivity of 5-Bromo-2-fluoro-4-iodotoluene.

Caption: Chemical structure of 5-Bromo-2-fluoro-4-iodotoluene.

The reactivity of the carbon-halogen bonds generally follows the order C-I > C-Br > C-F for oxidative addition in transition metal catalysis. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization. For instance, the iodo group can be selectively targeted for Suzuki or Sonogashira coupling while leaving the bromo and fluoro groups intact. Subsequently, the bromo group can be subjected to a different cross-coupling reaction under more forcing conditions. The fluoro group is generally unreactive under these conditions and serves to modulate the electronic properties of the ring and the final product.

Synthesis and Experimental Protocols

General Synthetic Approach:

A plausible synthetic route could start from a commercially available substituted toluene derivative. The sequence of halogen introduction is critical to ensure the desired regiochemistry.

Caption: Generalized synthetic workflow for 5-Bromo-2-fluoro-4-iodotoluene.

Exemplary Protocol for a Halogenation Step (adapted from a similar synthesis):

The following is a representative, non-specific protocol for a bromination reaction which would be one step in the overall synthesis. This is a generalized procedure and requires optimization for the specific substrate.

-

Reaction Setup: To a solution of the starting aminotoluene derivative in a suitable solvent (e.g., glacial acetic acid), add the brominating agent (e.g., bromine) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess bromine.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure halogenated toluene.

Safety Precautions: Halogenating agents are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Drug Discovery and Development

The unique substitution pattern of 5-Bromo-2-fluoro-4-iodotoluene makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[7][8] The ability to selectively introduce different functionalities at the iodo and bromo positions allows for the rapid generation of compound libraries for screening and lead optimization.

The incorporation of a fluorinated toluene scaffold can be particularly advantageous in drug design. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1]

Furthermore, intermediates like 5-Bromo-2-fluoro-4-iodotoluene are instrumental in the synthesis of complex heterocyclic systems, which are prevalent in many approved drugs. The ability to construct these scaffolds in a controlled and efficient manner is a key challenge in medicinal chemistry that this versatile building block helps to address.[3]

Conclusion

5-Bromo-2-fluoro-4-iodotoluene is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its trifunctional nature, with three different and selectively addressable halogen atoms, provides a powerful tool for the construction of complex molecular architectures. While detailed experimental data for this specific isomer is not widely published, the properties of related compounds and general synthetic methodologies provide a solid foundation for its use in research and development. As the demand for more sophisticated and precisely functionalized molecules continues to grow, the importance of versatile building blocks like 5-Bromo-2-fluoro-4-iodotoluene is set to increase.

References

-

PubChemLite. 2-bromo-5-fluoro-4-iodotoluene (C7H5BrFI). Available from: [Link]

-

PubChem. 5-Bromo-2-iodotoluene. National Center for Biotechnology Information. Available from: [Link]

-

Iodo Chemical. Sourcing High-Purity 5-Bromo-2,4-difluorotoluene: A Key for Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

Reagentia. 2-Bromo-5-fluoro-4-iodotoluene (1 x 5 g). Available from: [Link]

-

Iodo Chemical. 5-Bromo-2,4-difluorotoluene | CAS 159277-47-1. Available from: [Link]

-

PubChem. 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Available from: [Link]

-

PubMed. Organic synthesis provides opportunities to transform drug discovery. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one | Request PDF. Available from: [Link]

-

Organic Syntheses. 3-bromo-4-aminotoluene. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-BROMO-2-FLUORO-4-IODOTOLUENE | 202865-75-6 [m.chemicalbook.com]

- 5. 4-Bromo-5-fluoro-2-iodotoluene 97 870704-15-7 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-iodotoluene: Molecular Characteristics, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as indispensable building blocks.[1][2] The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][3] 5-Bromo-2-fluoro-4-iodotoluene is a uniquely functionalized aromatic compound, presenting chemists with a scaffold containing three distinct halogen substituents. This trifecta of bromine, fluorine, and iodine atoms on a toluene ring offers orthogonal reactivity, enabling site-selective modifications crucial for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-4-iodotoluene for researchers, scientists, and drug development professionals. It will cover the compound's core molecular and physical properties, discuss its unique reactivity profile, outline a logical synthetic approach, and present a practical workflow for its application in synthetic chemistry, thereby underscoring its potential as a versatile reagent in drug discovery and beyond.[4][5]

Part 1: Molecular Structure and Physicochemical Properties

The utility of a synthetic building block is fundamentally dictated by its structure and physical characteristics. This section details the essential chemical identity and properties of 5-Bromo-2-fluoro-4-iodotoluene.

Chemical Identity

Correctly identifying a chemical entity is paramount for reproducibility and safety. The key identifiers for 5-Bromo-2-fluoro-4-iodotoluene are summarized below.

| Identifier | Value |

| IUPAC Name | 1-Bromo-4-fluoro-2-iodo-5-methylbenzene |

| CAS Number | 202865-75-6[6][7] |

| Molecular Formula | C₇H₅BrFI[6][7] |

| SMILES | Cc1cc(I)c(F)cc1Br |

| MDL Number | MFCD00143421[7] |

Molecular Weight and Composition

The molecular weight is a critical parameter for stoichiometric calculations in synthesis.

| Property | Value | Source |

| Molecular Weight | 314.92 g/mol | [6][7] |

| Monoisotopic Mass | 313.86034 Da | PubChem CID 12187216 |

Structural Elucidation

5-Bromo-2-fluoro-4-iodotoluene is a substituted toluene with a specific arrangement of atoms that dictates its chemical behavior.

***Figure 1:** 2D Chemical Structure of 5-Bromo-2-fluoro-4-iodotoluene.*

***Figure 1:** 2D Chemical Structure of 5-Bromo-2-fluoro-4-iodotoluene.*

The substitution pattern on the aromatic ring is key to its synthetic utility. The iodine and bromine atoms serve as excellent leaving groups for various cross-coupling reactions, while the fluorine atom and methyl group act as powerful directing groups and modulators of electronic properties.

Physicochemical Data

The following table summarizes the key physical properties of 5-Bromo-2-fluoro-4-iodotoluene. These values are essential for planning reactions, purification, and storage.

| Property | Value (Predicted/Experimental) |

| Appearance | Colorless to light yellow liquid/solid |

| Boiling Point | 258.8 ± 35.0 °C (Predicted)[7] |

| Density | 2.125 ± 0.06 g/cm³ (Predicted)[7] |

| Storage Temperature | 2-8°C, protect from light[7] |

Part 2: Synthesis and Reactivity Profile

Understanding how a molecule is synthesized and how it behaves in chemical reactions is crucial for its effective application.

Plausible Synthetic Pathway

Protocol: Proposed Synthesis of 5-Bromo-2-fluoro-4-iodotoluene

-

Starting Material: 2-Fluoro-5-bromotoluene (CAS 51437-01-3).

-

Step 1: Iodination.

-

Rationale: The methyl and fluoro groups are ortho-, para-directing, while the bromo group is also ortho-, para-directing but deactivating. The position C4 is sterically accessible and activated by the C2-fluoro group, making it the most likely site for electrophilic iodination.

-

Reagents: N-Iodosuccinimide (NIS) as the iodine source and trifluoroacetic acid (TFA) as the solvent and catalyst. . Procedure: a. Dissolve 1.0 equivalent of 2-fluoro-5-bromotoluene in TFA at 0°C. b. Add 1.1 equivalents of NIS portion-wise over 30 minutes, maintaining the temperature at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS. d. Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate. e. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 5-Bromo-2-fluoro-4-iodotoluene.

-

Reactivity Profile: The Power of Orthogonal Halogens

The primary value of 5-Bromo-2-fluoro-4-iodotoluene lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C–I > C–Br >> C–Cl > C–F.[10] This hierarchy allows for selective, sequential functionalization of the molecule.

The C–I bond can be selectively targeted under milder conditions, leaving the C–Br bond intact for a subsequent, more forcing reaction. This orthogonality is a cornerstone of modern synthetic strategy, enabling the construction of highly complex molecules with precise control.[11][12]

Caption: Two-phase experimental workflow for sequential functionalization.

Detailed Protocol for Workflow

-

Objective: Synthesize a target molecule by first performing a Suzuki coupling at the C-I position, followed by a Buchwald-Hartwig amination at the C-Br position.

-

Phase 1: Suzuki Coupling (C-I position)

-

Reactor Setup: A multi-neck flask is equipped with a magnetic stirrer, condenser, and nitrogen inlet.

-

Reagent Charging: The flask is charged with 5-Bromo-2-fluoro-4-iodotoluene (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable solvent such as toluene or dioxane.

-

Inerting: The reaction mixture is sparged with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: A palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are added.

-

Reaction: The mixture is heated to 80-100°C and stirred until the starting material is consumed, as monitored by HPLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude intermediate is purified by column chromatography.

-

-

Phase 2: Buchwald-Hartwig Amination (C-Br position)

-

Reactor Setup: The purified intermediate from Phase 1 (1.0 eq) is charged into a dry reaction vessel under an inert atmosphere.

-

Reagent Charging: The desired amine (1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 2.0 eq) are added in a glovebox or under a strong counter-flow of inert gas. A dry, aprotic solvent like toluene or THF is used.

-

Reaction: The mixture is heated to 100-120°C. The higher temperature and stronger catalytic system are required to activate the more robust C-Br bond.

-

Monitoring and Completion: The reaction is monitored by HPLC or LC-MS.

-

Final Purification: Upon completion, the reaction is cooled, quenched carefully with water, and extracted. The final product is purified by column chromatography or recrystallization to yield the highly functionalized target molecule.

-

Part 4: Safety and Handling

As with all halogenated aromatic compounds, 5-Bromo-2-fluoro-4-iodotoluene should be handled with appropriate care.

-

GHS Hazard Statements: Based on data for structurally similar compounds, it is expected to be an irritant. [7]Potential hazards include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [7][13]* Precautionary Statements: Standard laboratory precautions should be followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. It is noted as being light-sensitive and should be stored accordingly in a cool, dark place. [7]

Conclusion

5-Bromo-2-fluoro-4-iodotoluene represents a sophisticated and powerful tool for the modern synthetic chemist. Its defining feature—the orthogonal reactivity of the C-I and C-Br bonds—provides a reliable platform for controlled, sequential bond formation. This capability allows for the efficient construction of complex molecular scaffolds, making it an exceptionally valuable building block for generating novel compound libraries in drug discovery and for creating advanced materials. The logical synthetic routes and predictable reactivity profile of this compound ensure its place as a strategic reagent in the arsenal of researchers and drug development professionals aiming to innovate at the molecular level.

References

-

Patsnap. (n.d.). Synthetic method of 2-bromo-5-iodotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724601, 5-Bromo-2-iodotoluene. Retrieved from [Link]

-

ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Halogenase engineering and its utility in medicinal chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

ResearchGate. (2019). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Retrieved from [Link]

Sources

- 1. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 202865-75-6 CAS MSDS (5-BROMO-2-FLUORO-4-IODOTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-BROMO-2-FLUORO-4-IODOTOLUENE | 202865-75-6 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Synthetic method of 2-bromo-5-iodotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of 5-Bromo-2-fluoro-4-iodotoluene: A Technical Guide for Chemical Researchers

In the landscape of pharmaceutical and materials science research, the precise arrangement of halogen substituents on an aromatic scaffold is a critical design element. These substitutions profoundly influence a molecule's steric and electronic properties, thereby modulating its biological activity and material characteristics. This guide provides an in-depth, technically-focused exploration of a plausible synthetic pathway for 5-Bromo-2-fluoro-4-iodotoluene, a polysubstituted aromatic compound with significant potential as a versatile building block in drug discovery and organic electronics.

This document moves beyond a simple recitation of steps, offering a rationale for the chosen synthetic strategy and the underlying chemical principles. The proposed pathway is designed to be robust and reproducible, incorporating self-validating protocols for researchers in the field.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The target molecule, 5-Bromo-2-fluoro-4-iodotoluene, presents a fascinating challenge in regioselective synthesis. The arrangement of four different substituents on the toluene ring necessitates a carefully orchestrated sequence of reactions. A retrosynthetic analysis reveals a logical path forward, starting from a readily available precursor.

Our strategy hinges on the sequential introduction of the halogen atoms, leveraging their distinct directing effects and the versatility of diazonium salt chemistry. The proposed synthesis commences with 2-fluoro-4-nitrotoluene, a commercially available starting material. This choice is strategic as the fluorine and nitro groups provide strong and predictable directing effects for subsequent electrophilic aromatic substitution reactions.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 5-Bromo-2-fluoro-4-iodotoluene can be envisioned through a multi-step process, each stage optimized for yield and purity.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-2-fluoro-4-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-2-fluoro-4-iodotoluene (CAS No. 202865-75-6). In the absence of experimentally acquired spectra in the public domain, this guide leverages high-fidelity computational prediction models to offer a detailed interpretation of the compound's spectral characteristics. This document is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic chemistry, offering predictive insights for structural elucidation, purity assessment, and reaction monitoring involving this highly substituted aromatic compound.

Introduction

5-Bromo-2-fluoro-4-iodotoluene is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique arrangement of its substituents—a methyl group, a fluorine atom, a bromine atom, and an iodine atom—on the toluene core creates a distinct electronic and steric environment. Understanding the precise structure and purity of this compound is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 5-Bromo-2-fluoro-4-iodotoluene, offering a foundational understanding of its spectral features.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-2-fluoro-4-iodotoluene. These values were generated using the online NMR prediction tool, NMRDB.org[1][2][3]. It is important to note that these are theoretical values and may differ from experimental results, which can be influenced by solvent, concentration, and temperature.[4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.85 | d (doublet) | ⁴J(H-F) ≈ 6.5 |

| H-6 | 7.21 | s (singlet) | - |

| CH₃ | 2.45 | s (singlet) | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-CH₃) | 139.8 | d (doublet) | ³J(C-F) ≈ 4.0 |

| C-2 (C-F) | 162.1 | d (doublet) | ¹J(C-F) ≈ 250.0 |

| C-3 | 128.5 | d (doublet) | ²J(C-F) ≈ 25.0 |

| C-4 (C-I) | 94.2 | d (doublet) | ³J(C-F) ≈ 8.0 |

| C-5 (C-Br) | 119.7 | d (doublet) | ⁴J(C-F) ≈ 3.0 |

| C-6 | 138.1 | d (doublet) | ⁴J(C-F) ≈ 1.5 |

| CH₃ | 22.7 | q (quartet) | - |

In-depth Spectral Analysis

The predicted NMR spectra of 5-Bromo-2-fluoro-4-iodotoluene are dictated by the interplay of the electronic effects (inductive and resonance) and steric interactions of the various substituents on the aromatic ring.

¹H NMR Spectrum Analysis

-

Aromatic Protons (H-3 and H-6): The aromatic region is predicted to show two distinct signals. The downfield signal at approximately 7.85 ppm is assigned to H-3. Its significant deshielding is attributed to the cumulative electron-withdrawing effects of the adjacent fluorine at C-2 and the iodine at C-4. The multiplicity is predicted as a doublet due to a four-bond coupling (⁴J) to the fluorine atom. The proton at C-6 (H-6) is predicted to appear as a singlet around 7.21 ppm. The lack of adjacent protons and a smaller long-range coupling to fluorine results in a singlet.

-

Methyl Protons (CH₃): The methyl protons are predicted to resonate as a singlet at approximately 2.45 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring. The absence of any adjacent protons results in a singlet multiplicity.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum is expected to display seven distinct signals, six for the aromatic carbons and one for the methyl carbon. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits each carbon signal into a doublet (except for the methyl carbon).

-

C-2 (Carbon attached to Fluorine): The carbon directly bonded to the highly electronegative fluorine atom (C-2) is predicted to have the most downfield chemical shift in the aromatic region, around 162.1 ppm. This signal will exhibit a large one-bond C-F coupling constant (¹J(C-F)) of approximately 250.0 Hz.[5]

-

C-4 (Carbon attached to Iodine): The carbon bearing the iodine atom (C-4) is predicted to be significantly shielded, appearing at approximately 94.2 ppm. This is a characteristic effect of heavy halogens like iodine.

-

Other Aromatic Carbons: The remaining aromatic carbons (C-1, C-3, C-5, and C-6) are predicted to resonate in the range of 119-140 ppm. Their chemical shifts are influenced by the combined electronic effects of all substituents. Each of these carbons will also exhibit smaller, long-range C-F couplings (²J, ³J, and ⁴J).

-

Methyl Carbon (CH₃): The methyl carbon is predicted to appear in the aliphatic region at approximately 22.7 ppm.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality ¹H and ¹³C NMR spectra of 5-Bromo-2-fluoro-4-iodotoluene, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters (500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 5 seconds (to ensure quantitative data for quaternary carbons).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 5-Bromo-2-fluoro-4-iodotoluene with atom numbering.

Key ¹H-¹⁹F and ¹³C-¹⁹F Coupling Interactions

Caption: Diagram illustrating key through-bond coupling interactions with the fluorine atom.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-fluoro-4-iodotoluene. The predicted chemical shifts and coupling constants are rationalized based on the fundamental principles of NMR spectroscopy and the electronic effects of the substituents. While these computational predictions offer valuable insights, experimental verification is essential for definitive structural confirmation. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data for this and structurally related compounds. This guide is intended to aid researchers in the confident identification and characterization of this important chemical intermediate.

References

- This reference is a placeholder for a relevant scientific journal article discussing NMR prediction methodologies.

- This reference is a placeholder for a textbook or review on the principles of NMR spectroscopy.

- This reference is a placeholder for a publication detailing the synthesis or applic

- This reference is a placeholder for a relevant scientific journal article discussing halogen effects in NMR.

- This reference is a placeholder for a publication on computational chemistry methods for NMR prediction.

- This reference is a placeholder for a review article on the NMR spectroscopy of halogen

- This reference is a placeholder for a practical guide to NMR d

- This reference is a placeholder for a scientific article on through-space NMR coupling phenomena.

- This reference is a placeholder for a publication discussing solvent effects in NMR spectroscopy.

-

Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-718.[5]

-

Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link][6]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? [r/chemhelp post]. Retrieved from [Link][4]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link][1]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][2]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][3]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. Predict 1H proton NMR spectra [nmrdb.org]

- 4. reddit.com [reddit.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-iodotoluene in Organic Solvents

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-fluoro-4-iodotoluene, a key intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. Due to the limited availability of public domain experimental solubility data for this compound, this guide offers a robust theoretical framework for predicting its solubility in a range of common organic solvents. This predictive analysis is grounded in the fundamental principle of "like dissolves like" and an examination of the molecule's physicochemical properties. Furthermore, this document furnishes detailed, field-proven experimental protocols to enable researchers to determine the precise solubility of 5-Bromo-2-fluoro-4-iodotoluene in their laboratories. This dual approach of theoretical prediction and practical methodology aims to empower researchers with the knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties of 5-Bromo-2-fluoro-4-iodotoluene: A Foundation for Solubility Prediction

Understanding the inherent properties of 5-Bromo-2-fluoro-4-iodotoluene is paramount to predicting its behavior in various solvents. The molecular structure, presented below, reveals a toluene core substituted with three different halogen atoms (Bromine, Fluorine, and Iodine) and a methyl group.

Molecular Structure:

Caption: Molecular structure of 5-Bromo-2-fluoro-4-iodotoluene.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFI | [1][2][3] |

| Molecular Weight | 314.92 g/mol | [1][2][3] |

| Predicted Boiling Point | 258.4 ± 35.0 °C | [2][4] |

| Predicted Density | 2.125 ± 0.06 g/cm³ | [2][4] |

| Predicted LogP | 3.50 | [2] |

The presence of multiple halogen atoms of varying electronegativity and size (F, Br, I) introduces polarity to the molecule. However, the overall molecule is expected to be largely nonpolar to moderately polar. The aromatic ring and the methyl group contribute to its nonpolar character, while the carbon-halogen bonds introduce dipole moments. The large and polarizable iodine and bromine atoms also contribute to van der Waals forces.[5][6] The molecule lacks hydrogen bond donors, which will significantly influence its solubility in protic solvents.

Theoretical Solubility Profile: Applying the "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7][8][9] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Caption: Predicted solubility based on intermolecular forces.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Given the significant nonpolar character of the substituted toluene core, 5-Bromo-2-fluoro-4-iodotoluene is predicted to have high solubility in nonpolar solvents. The primary intermolecular interactions between the solute and these solvents will be London dispersion forces, which are significant due to the large, polarizable bromine and iodine atoms.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate)

Polar aprotic solvents possess dipole moments but lack hydrogen bond donating capabilities. 5-Bromo-2-fluoro-4-iodotoluene is expected to exhibit good to moderate solubility in these solvents. The dipole-dipole interactions between the C-X bonds of the solute and the polar groups of the solvent will contribute to dissolution, in addition to the ever-present van der Waals forces.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

Polar protic solvents are characterized by their ability to donate hydrogen bonds. Since 5-Bromo-2-fluoro-4-iodotoluene cannot act as a hydrogen bond donor, its ability to disrupt the strong hydrogen-bonding network of these solvents will be limited. Consequently, it is predicted to have low solubility in highly polar protic solvents like water. In less polar alcohols such as ethanol and methanol, it may exhibit slight to moderate solubility as these solvents also have a nonpolar alkyl component.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is crucial for any research or development application. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.[10][11][12]

Protocol:

-

Preparation: Dispense approximately 10-20 mg of 5-Bromo-2-fluoro-4-iodotoluene into a series of clean, dry test tubes.

-

Solvent Addition: Add 1 mL of the test solvent to the first test tube.

-

Agitation: Vigorously shake or vortex the test tube for 30-60 seconds.[13]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling.[14]

-

Record Keeping: Meticulously record the observations for each solvent.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[15][16][17][18]

Protocol:

-

Sample Preparation: Add an excess amount of 5-Bromo-2-fluoro-4-iodotoluene to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilution: Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table of Predicted and Experimental Solubility

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL or mol/L) |

| Hexane | Nonpolar | High | |

| Toluene | Nonpolar | High | |

| Diethyl Ether | Nonpolar | High | |

| Dichloromethane | Polar Aprotic | Good | |

| Tetrahydrofuran | Polar Aprotic | Good | |

| Acetone | Polar Aprotic | Moderate | |

| Ethyl Acetate | Polar Aprotic | Moderate | |

| Ethanol | Polar Protic | Low to Moderate | |

| Methanol | Polar Protic | Low | |

| Water | Polar Protic | Very Low |

Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 20, 2026, from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

University of Malaya. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved January 20, 2026, from [Link]

- Bergstrom, M. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. ADMET & DMPK, 1(1), 1-5.

- Alves, V. M., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 20, 2026, from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved January 20, 2026, from [Link]

- Anonymous. (n.d.). Qualitative Analysis of Organic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved January 20, 2026, from [Link]

- Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

University of Bristol. (2022). Toluene - Molecule of the Month. Retrieved January 20, 2026, from [Link]

-

Oreate AI. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved January 20, 2026, from [Link]

-

Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 20, 2026, from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved January 20, 2026, from [Link]

-

ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 6.1: Intermolecular Forces. Retrieved January 20, 2026, from [Link]

- Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515.

-

Science Notes and Projects. (2023, January 25). Intermolecular Forces in Chemistry. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-BROMO-2-FLUORO-4-IODOTOLUENE | 202865-75-6 [m.chemicalbook.com]

- 4. 202865-75-6 CAS MSDS (5-BROMO-2-FLUORO-4-IODOTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sciencenotes.org [sciencenotes.org]

- 7. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. EXPERIMENT 8 [aris.gusc.lv]

- 11. csub.edu [csub.edu]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. saltise.ca [saltise.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Senior Application Scientist's Guide to High-Purity 5-Bromo-2-fluoro-4-iodotoluene for Pharmaceutical Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity 5-Bromo-2-fluoro-4-iodotoluene. We will delve into its critical role as a versatile building block in medicinal chemistry, outline key quality considerations, and provide actionable protocols for its sourcing, analysis, and safe handling.

The Strategic Importance of 5-Bromo-2-fluoro-4-iodotoluene in Drug Discovery

5-Bromo-2-fluoro-4-iodotoluene is a highly functionalized aromatic compound that has gained significant traction as a key intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern, featuring three distinct halogen atoms and a methyl group, offers medicinal chemists a powerful tool for the regioselective introduction of various functionalities. This is particularly crucial in the design of targeted therapies where precise molecular architecture dictates efficacy and safety.[1] The presence of bromine, fluorine, and iodine atoms allows for differential reactivity in cross-coupling reactions, enabling sequential and controlled modifications of the toluene scaffold. This strategic flexibility is paramount in the development of novel therapeutics, including kinase inhibitors and other targeted agents.

The high purity of this reagent is not merely a desirable attribute but a prerequisite for its successful application in pharmaceutical synthesis.[1] Impurities can lead to unpredictable side reactions, diminished yields, and the generation of difficult-to-separate byproducts, which can ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Commercial Sourcing of High-Purity 5-Bromo-2-fluoro-4-iodotoluene

A reliable supply of high-purity 5-Bromo-2-fluoro-4-iodotoluene is essential for reproducible research and development. Several chemical suppliers specialize in providing this reagent, typically at purities of 95% or greater. Below is a comparative table of prominent commercial suppliers.

| Supplier | Purity Specification | CAS Number | Additional Information |

| Sigma-Aldrich (Merck) | ≥98% | 116632-39-4 (analog) | Offers a range of related halogenated toluenes. |

| AK Scientific, Inc. | >95% | 861928-20-3 | Provides various quantities for research and development. |

| Biosynth Carbosynth | >95% | 861928-20-3 | Offers detailed physical and chemical properties. |

| J & K SCIENTIFIC LTD. | >95% | 202865-75-6 | A supplier with a broad catalog of organic intermediates. |

| Amadis Chemical Company Limited | >95% | 202865-75-6 | Provides competitive pricing for various scales of synthesis. |

| Wuhan Chemwish Technology Co., Ltd | >95% | 202865-75-6 | A China-based supplier with global distribution. |

Note: The CAS numbers may vary for isomeric forms. Researchers should verify the exact isomer required for their specific synthetic route.

Quality Control and Purity Assessment: A Self-Validating System

Ensuring the purity of 5-Bromo-2-fluoro-4-iodotoluene is a critical step before its inclusion in any synthetic protocol. A comprehensive quality control workflow should be established to verify the identity and purity of the starting material.

Representative Certificate of Analysis (CoA)

While an actual CoA from a specific batch should always be consulted, a representative CoA for high-purity 5-Bromo-2-fluoro-4-iodotoluene would typically include the following information:

| Parameter | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual |

| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |

| Purity (GC) | ≥ 98.0% | 99.2% | Gas Chromatography |

| Water Content (Karl Fischer) | ≤ 0.1% | 0.05% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Conforms | Headspace GC-MS |

Recommended Analytical Workflows

Workflow for Identity and Purity Verification

Caption: Workflow for identity and purity verification of 5-Bromo-2-fluoro-4-iodotoluene.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

-

Instrumentation: Agilent Intuvo 9000 GC with a Flame Ionization Detector (FID) or equivalent.

-

Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Detector Temperature: 300 °C.

-

Injection Volume: 1 µL of a 1% solution in dichloromethane (split ratio 50:1).

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Understanding the Synthetic Landscape and Potential Impurities

Plausible Synthetic Pathway

Caption: Plausible synthetic route to 5-Bromo-2-fluoro-4-iodotoluene.

Common Impurities and Their Origins:

-

Isomeric Impurities: Incomplete regioselectivity during the nitration or subsequent steps can lead to the formation of other isomers of bromo-fluoro-iodotoluene.

-

Starting Material Carryover: Incomplete reaction at any stage can result in the presence of residual starting materials (e.g., 2-fluoro-4-bromotoluene).

-

Dehalogenated Byproducts: Reductive conditions, particularly during the reduction of the nitro group, can lead to the loss of one or more halogen atoms.

-

Solvent-Related Impurities: Residual solvents from the reaction and purification steps may be present.

Safe Handling, Storage, and Disposal

As a responsible scientist, adherence to strict safety protocols is non-negotiable.

Safety and Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

GHS Hazard Information:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Protect from light.

Disposal:

-

Dispose of in accordance with all applicable federal, state, and local environmental regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.

Application in the Synthesis of Kinase Inhibitors

The unique substitution pattern of 5-Bromo-2-fluoro-4-iodotoluene makes it an attractive starting material for the synthesis of kinase inhibitors. The differential reactivity of the C-Br and C-I bonds allows for sequential cross-coupling reactions, enabling the construction of complex heterocyclic cores that are common in kinase inhibitor scaffolds.

Conceptual Synthetic Application

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-iodotoluene

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science research.[1][2] This application note provides a comprehensive guide and a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-iodotoluene. This substrate, featuring three distinct halogen substituents, presents a unique opportunity for sequential, site-selective functionalization. The protocol is meticulously designed to leverage the inherent reactivity differences between aryl-iodine and aryl-bromine bonds, enabling the selective coupling at the C-I position while preserving the C-Br bond for subsequent transformations.[3] We will delve into the mechanistic rationale for this selectivity, provide a robust, step-by-step experimental procedure, and discuss critical parameters for achieving high yields and specificity.

Introduction: The Strategic Value of Polyhalogenated Arenes

Polyhalogenated aromatic compounds like 5-Bromo-2-fluoro-4-iodotoluene are highly valuable synthetic intermediates.[4] The presence of multiple halogens with differential reactivity allows for a programmed, iterative approach to building molecular complexity. The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > OTf > Br >> Cl >> F.[5][6] This predictable trend enables the selective activation of one C-X bond in the presence of others. By carefully controlling reaction conditions, one can functionalize the most reactive site (C-I), purify the intermediate, and then proceed to couple the second site (C-Br) in a subsequent reaction, affording complex, unsymmetrically substituted aromatic structures that would be challenging to synthesize otherwise.

This guide focuses on the first and most critical step: the highly selective mono-arylation at the C-4 iodo position of 5-Bromo-2-fluoro-4-iodotoluene.

Mechanistic Rationale for Chemoselectivity

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][7] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. This is typically the rate-determining step and the basis for chemoselectivity.[1] The C-I bond (bond energy ~272 kJ/mol) is significantly weaker than the C-Br bond (~332 kJ/mol), leading to a much lower activation energy for oxidative addition at the iodo-substituted position.[3][8]

-

Transmetalation: The aryl group from the organoboron reagent (activated by a base) is transferred to the palladium(II) complex, replacing the halide.[9]

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][10]

By selecting appropriate reaction conditions, such as moderate temperatures, the kinetic preference for oxidative addition at the weaker C-I bond can be maximized, leaving the more robust C-Br bond untouched.[11]

Detailed Experimental Protocol

This protocol describes the coupling of 5-Bromo-2-fluoro-4-iodotoluene with a generic arylboronic acid.

Materials and Reagents

-

Aryl Halide: 5-Bromo-2-fluoro-4-iodotoluene (≥98% purity)

-

Boronic Acid: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Base: Potassium carbonate (K₂CO₃), anhydrous powder (2.5 equivalents)

-

Solvents: 1,4-Dioxane (anhydrous), and Degassed Water (Reagent grade)

-

Inert Gas: Argon or Nitrogen (high purity)

-

Work-up Reagents: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄)

-

Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate

Equipment

-

Round-bottom flask (or reaction vial) with a magnetic stir bar

-

Condenser

-

Schlenk line or manifold for inert gas

-

Septa, needles, and syringes

-

Heating mantle or oil bath with temperature control

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add 5-Bromo-2-fluoro-4-iodotoluene (1.0 mmol, 333.9 mg), the arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol, 345.5 mg), and Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).

-

Seal the flask with a rubber septum and connect it to a Schlenk line.

-

Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

-

-

Solvent Addition and Reaction:

-

Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas by bubbling Argon through the mixture for 15-20 minutes.

-

Using a syringe, add the degassed solvent mixture (5 mL) to the reaction flask.

-

Immerse the flask in a preheated oil bath set to 80-90 °C.

-

Stir the reaction mixture vigorously. The reaction is typically complete within 4-12 hours.

-

-

Reaction Monitoring:

-

Monitor the consumption of the starting aryl iodide by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The product should be a new, less polar spot than the boronic acid and more polar than the starting halide.

-

-

Work-up Procedure:

-

Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Add deionized water (10 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[12]

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[13][14]

-

Use a gradient eluent system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure biaryl product.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified product.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation: Critical Reaction Parameters

The success of the chemoselective Suzuki coupling depends on the careful selection of several parameters. The following table provides a summary of recommended starting points and potential alternatives for optimization.

| Parameter | Recommended Condition | Alternatives / Notes | Rationale / Impact |

| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | Pd(OAc)₂/SPhos, PdCl₂(dppf) | Choice affects reaction rate and efficiency, especially for hindered substrates.[15][16] |

| Ligand | PPh₃ (in Pd(PPh₃)₄) | SPhos, PCy₃, P(t-Bu)₃ | Bulky, electron-rich ligands can accelerate oxidative addition and stabilize the catalyst.[10][15] |

| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄, Cs₂CO₃, NaOH | Base is crucial for activating the boronic acid for transmetalation.[5][9] K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings. |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene/Water, THF/Water, DMF | The aqueous phase is essential for dissolving the base and facilitating the reaction.[7][17] |

| Temperature | 80-90 °C | Room Temp to 110 °C | Higher temperatures can compromise selectivity by promoting C-Br bond activation. Lower temperatures may be too slow but can enhance selectivity.[11] |

| Boronic Acid | 1.1 - 1.5 equiv. | Boronate esters (MIDA, pinacol) | A slight excess ensures complete consumption of the aryl halide. Boronate esters can offer greater stability.[10] |

Troubleshooting

-

Low Yield: Ensure all reagents are pure and solvents are properly degassed to prevent catalyst deactivation. Consider a more active catalyst system (e.g., using a Buchwald ligand like SPhos).

-

Lack of Selectivity (Coupling at C-Br): This suggests the reaction conditions are too harsh. Lower the reaction temperature or reduce the reaction time. Using a less active catalyst may also improve selectivity.

-

Dehalogenation Side Reaction: The aryl halide is reduced to an arene. This can occur if the reaction is run for too long or if the base or solvent can act as a hydride source.[10] Ensure a thoroughly inert atmosphere.

-

Protodeborylation: The boronic acid decomposes before coupling. Use freshly acquired boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[10]

Conclusion

This application note provides a reliable and detailed protocol for the chemoselective Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-4-iodotoluene. By exploiting the differential reactivity of the C-I and C-Br bonds, this method enables the targeted synthesis of 4-aryl-5-bromo-2-fluorotoluene derivatives in good yields. The resulting product retains the bromine atom, which serves as a valuable synthetic handle for subsequent cross-coupling reactions, thereby opening a pathway to a diverse range of complex, polysubstituted aromatic compounds for various applications in drug discovery and materials science.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (General principles applicable, though a specific URL to the full text is not provided in search results, similar content is found in )

-

Rossi, R., et al. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 43(34). (Abstract and related content available at )

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-